

# 4-cyclopentyl-1H-pyrazole molecular structure and IUPAC name

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## Compound of Interest

Compound Name: 4-cyclopentyl-1H-Pyrazole

Cat. No.: B1316776

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## An In-depth Technical Guide to 4-Cyclopentyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Cyclopentyl-1H-pyrazole** is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopentyl group at the 4-position. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The addition of a cyclopentyl group can influence the molecule's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and available technical data for **4-cyclopentyl-1H-pyrazole**.

### Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-cyclopentyl-1H-pyrazole**. The structure consists of a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring), with a cyclopentyl substituent attached to the carbon atom at the fourth position of the ring.

### Molecular Properties

Property	Value
Molecular Formula	C8H12N2[1][2]
Molecular Weight	136.19 g/mol [1][2]
CAS Number	90253-22-8[1][2][3][4][5]

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **4-cyclopentyl-1H-pyrazole** are not readily available in the public domain. However, based on the properties of analogous compounds, it is expected to be a solid at room temperature with moderate lipophilicity.

## Spectroscopic Data

Specific spectroscopic data for **4-cyclopentyl-1H-pyrazole** is not extensively reported. For analogous pyrazole derivatives, the following general characteristics are observed:

- <sup>1</sup>H NMR:** Protons on the pyrazole ring typically appear in the aromatic region of the spectrum. The protons of the cyclopentyl group would be expected in the aliphatic region.
- <sup>13</sup>C NMR:** The carbon atoms of the pyrazole ring would resonate in the aromatic region, while the cyclopentyl carbons would appear in the aliphatic region.
- Infrared (IR) Spectroscopy:** Characteristic peaks would include N-H stretching vibrations for the pyrazole ring and C-H stretching for both the aromatic ring and the aliphatic cyclopentyl group.
- Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and cyclopentyl moieties.

## Experimental Protocols: Synthesis of 4-Substituted Pyrazoles

A specific, detailed experimental protocol for the synthesis of **4-cyclopentyl-1H-pyrazole** is not available in peer-reviewed literature. However, general methods for the synthesis of 4-substituted pyrazoles can be adapted. One common approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative. For the synthesis of a 4-alkyl-pyrazole, a multi-step synthesis is often required, which may involve the initial formation of a pyrazole ring followed by the introduction of the alkyl group at the 4-position via a cross-coupling reaction.

## Molecular Structure Visualization

The following diagram illustrates the molecular structure of **4-cyclopentyl-1H-pyrazole**.

Caption: Molecular structure of **4-cyclopentyl-1H-pyrazole**.

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